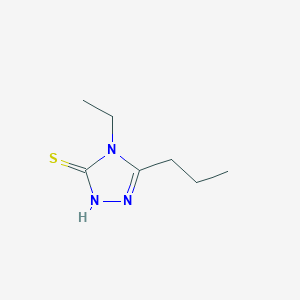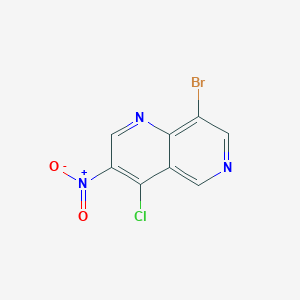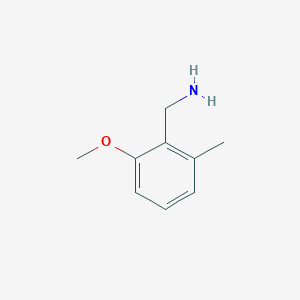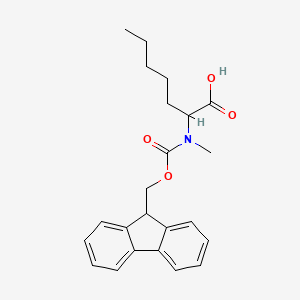![molecular formula C15H17FN4O B12310660 4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)
4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminometil)-5-[1-(4-fluorofenil)-1H-pirazol-4-il]-1-metilpirrolidin-2-ona es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto presenta un núcleo pirrolidinona, un anillo pirazol y un grupo fluorofenilo, lo que lo convierte en una molécula versátil para investigación y aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(aminometil)-5-[1-(4-fluorofenil)-1H-pirazol-4-il]-1-metilpirrolidin-2-ona suele implicar reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la preparación del anillo pirazol, seguido de la introducción del grupo fluorofenilo. Los pasos finales implican la formación del núcleo pirrolidinona y el grupo aminometil. Las condiciones específicas de reacción, como la temperatura, los disolventes y los catalizadores, son cruciales para optimizar el rendimiento y la pureza del compuesto .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos garantizan una calidad constante y un alto rendimiento, que son esenciales para las aplicaciones comerciales. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, también es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(aminometil)-5-[1-(4-fluorofenil)-1H-pirazol-4-il]-1-metilpirrolidin-2-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno, alterando la reactividad y las propiedades del compuesto.
Reducción: Las reacciones de reducción pueden eliminar oxígeno o agregar hidrógeno, modificando la estructura y la funcionalidad del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, la presión y la elección del disolvente juegan un papel importante en la determinación del resultado de estas reacciones .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina. Las reacciones de sustitución pueden resultar en una amplia gama de compuestos funcionalizados .
Aplicaciones Científicas De Investigación
4-(aminometil)-5-[1-(4-fluorofenil)-1H-pirazol-4-il]-1-metilpirrolidin-2-ona tiene numerosas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Biología: El compuesto se utiliza en ensayos bioquímicos para investigar interacciones enzimáticas y vías celulares.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos que se dirigen a vías moleculares específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(aminometil)-5-[1-(4-fluorofenil)-1H-pirazol-4-il]-1-metilpirrolidin-2-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y desencadenando efectos posteriores. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
4-(aminometil)-1-(4-fluorofenil)pirrolidin-2-ona: Comparte una estructura central similar pero carece del anillo pirazol.
1-(4-(aminometil)fenil)-2-(4-fluorofenil)etan-1-ona: Contiene un grupo aminometil y fluorofenilo similar, pero difiere en la estructura central.
(4-(aminometil)-2-fluorofenil)metanol: Presenta un grupo aminometil y fluorofenilo similar, pero tiene un grupo funcional diferente en el núcleo.
Singularidad
La singularidad de 4-(aminometil)-5-[1-(4-fluorofenil)-1H-pirazol-4-il]-1-metilpirrolidin-2-ona reside en su combinación de elementos estructurales, que confieren propiedades químicas y biológicas distintas. La presencia del anillo pirazol, en particular, mejora su reactividad y potencial para diversas aplicaciones .
Propiedades
Fórmula molecular |
C15H17FN4O |
|---|---|
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
4-(aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H17FN4O/c1-19-14(21)6-10(7-17)15(19)11-8-18-20(9-11)13-4-2-12(16)3-5-13/h2-5,8-10,15H,6-7,17H2,1H3 |
Clave InChI |
BPZPKQNFDLXSES-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(CC1=O)CN)C2=CN(N=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)

![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)



![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)


![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

